Simalikalactone D

Description

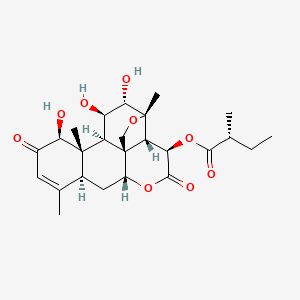

Structure

2D Structure

3D Structure

Properties

CAS No. |

35321-80-3 |

|---|---|

Molecular Formula |

C25H34O9 |

Molecular Weight |

478.5 g/mol |

IUPAC Name |

[(1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17S)-12,15,16-trihydroxy-9,13,17-trimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] (2R)-2-methylbutanoate |

InChI |

InChI=1S/C25H34O9/c1-6-10(2)21(30)34-16-18-24(5)20(29)15(27)17-23(4)12(11(3)7-13(26)19(23)28)8-14(33-22(16)31)25(17,18)9-32-24/h7,10,12,14-20,27-29H,6,8-9H2,1-5H3/t10-,12+,14-,15-,16-,17-,18+,19-,20+,23+,24+,25-/m1/s1 |

InChI Key |

OKIKYYZNNZCZRX-JCZOWBQHSA-N |

SMILES |

CCC(C)C(=O)OC1C2C3(C(C(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)C |

Isomeric SMILES |

CC[C@@H](C)C(=O)O[C@@H]1[C@H]2[C@@]3([C@H]([C@@H]([C@H]4C2(CO3)[C@@H](C[C@@H]5[C@@]4([C@@H](C(=O)C=C5C)O)C)OC1=O)O)O)C |

Canonical SMILES |

CCC(C)C(=O)OC1C2C3(C(C(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)C |

Synonyms |

simalikalactone D |

Origin of Product |

United States |

Bioprospecting and Isolation of Simalikalactone D

Ethnobotanical Context and Natural Distribution of Simalikalactone D-Producing Species

The Simaroubaceae family serves as a rich reservoir for bioactive quassinoids, including this compound. The traditional uses of these plants have guided scientific exploration into their chemical constituents.

The Simaroubaceae family is characterized by its high content of quassinoids, which are responsible for a wide spectrum of biological activities mdpi.comscielo.brresearchgate.netscielo.br. This family comprises approximately 170 species of trees and shrubs distributed pantropically scielo.brresearchgate.netnih.gov. This compound has been successfully isolated from several genera within this family, including Simarouba, Quassia, and Simaba mdpi.comebi.ac.ukresearchgate.netnih.govmdpi.comnih.govnih.govscispace.com. For instance, Simarouba tulae, an endemic species from Puerto Rico, has been identified as a significant source of SKD, exhibiting potent antiproliferative effects against cancer cell lines mdpi.comresearchgate.netnih.gov. Similarly, Quassia africana and Quassia amara, widely known as "bitterwood," have yielded this compound, with research highlighting its larvicidal properties against the malaria vector Anopheles gambiae and its antimalarial activity ebi.ac.ukmdpi.comnih.govnih.govscispace.comwikipedia.orgresearchgate.netnih.govresearchgate.net.

The Simaroubaceae family exhibits a pantropical distribution, with its primary center of distribution located in tropical America. It extends westward to Africa, Madagascar, Asia (specifically Malaysia), and regions of Australia bordering the Pacific Ocean scielo.brresearchgate.netnih.gov.

Simarouba tulae : This species is endemic to Puerto Rico mdpi.comresearchgate.netnih.gov.

Quassia africana : This shrub is native to swampy areas in tropical Africa, found from Nigeria to Angola nih.gov.

Quassia amara : This species is found in Central Mexico, Southern tropical America, and Guadalupe phytopharmajournal.comnih.govmdpi.com.

Simaba guianensis : This plant was collected near Manaus, Brazil ebi.ac.uk.

Picrasma quassioides : This species is distributed in East Asia, particularly in Japan, and can also be found in mountainous mixed forest areas at varying altitudes mdpi.com.

Table 1: Key Plant Sources and Geographical Distribution of this compound

| Plant Species | Genus | Family | Primary Geographical Distribution |

| Simarouba tulae | Simarouba | Simaroubaceae | Endemic to Puerto Rico |

| Quassia africana | Quassia | Simaroubaceae | Tropical Africa (Nigeria to Angola) |

| Quassia amara | Quassia | Simaroubaceae | Central Mexico to Southern tropical America and Guadalupe |

| Simaba guianensis | Simaba | Simaroubaceae | Near Manaus, Brazil |

| Picrasma quassioides | Picrasma | Simaroubaceae | East Asia (Japan), mountainous mixed forest areas |

Advanced Phytochemical Isolation Methodologies for this compound

The isolation of pure this compound from complex plant matrices typically involves a multi-step process combining extraction, partitioning, and various chromatographic purification techniques.

The initial step in isolating this compound involves extracting the plant material, commonly using methanol (B129727) or ethanol (B145695) as solvents ebi.ac.uknih.govresearchgate.netnih.govresearchgate.netgoogle.comnih.gov. Various plant parts, including leaves, stem bark, and roots, have been utilized ebi.ac.uknih.govresearchgate.netnih.gov. Following the initial extraction, the crude extract is typically subjected to liquid-liquid partitioning to separate compounds based on their polarity. Common partitioning solvents include hexane, chloroform (B151607), and ethyl acetate (B1210297), which yield fractions with varying compositions and bioactivities ebi.ac.uknih.govresearchgate.netnih.gov. The chloroform and ethyl acetate soluble fractions have frequently demonstrated the most promising bioactivity, guiding further purification efforts ebi.ac.uknih.govresearchgate.netnih.gov.

Purification of this compound from these enriched fractions relies heavily on chromatographic methods.

Column Chromatography: This is a foundational technique, often performed on silica (B1680970) gel or silica gel diol, using solvent mixtures such as chloroform/methanol (e.g., 97:3) to separate compounds mdpi.comebi.ac.ukresearchgate.netnih.govresearchgate.netnih.gov.

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are employed for finer purification. Reversed-phase HPLC, utilizing C18 columns with mobile phases like methanol/water mixtures (e.g., 45% methanol in water or 55:45 methanol/water), is particularly effective in isolating pure this compound mdpi.comresearchgate.net.

Preparative Thin-Layer Chromatography (prep-TLC): This technique has also been utilized in the purification process ebi.ac.uk.

Centrifugal Partition Chromatography (CPC): CPC, using systems composed of solvents like n-heptane, ethyl acetate, methanol, and water, offers a scalable method for purifying compounds like Simalikalactone E, a related quassinoid, and can be applied to this compound google.com.

Table 2: Chromatographic Purification Methods for this compound

| Technique | Stationary Phase | Mobile Phase / Eluent System | Key Application |

| Column Chromatography | Silica gel | Chloroform/Methanol mixtures (e.g., 97:3) | Initial separation of compounds from crude extracts and fractions. |

| Column Chromatography | Silica gel diol | Chloroform/Methanol mixtures (e.g., 97:3) | Further purification of enriched fractions. |

| Reversed-Phase HPLC (RP-HPLC) | C18 column | Methanol/Water mixtures (e.g., 45% MeOH, 55:45 MeOH:H₂O) | High-resolution purification of this compound to obtain pure compound. |

| Preparative Thin-Layer Chromatography | Silica gel | Various solvent systems | Used in conjunction with other methods for purification. |

| Centrifugal Partition Chromatography | N/A (liquid-liquid) | n-Heptane / Ethyl Acetate / Methanol / Water mixtures | Scalable purification technique for related quassinoids, applicable to this compound. |

Analytical Quantification Techniques for this compound in Biological and Botanical Matrices

Quantifying this compound in plant extracts and biological samples is crucial for understanding its distribution, efficacy, and pharmacokinetic behavior. Analytical techniques commonly employed include:

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is a standard method for analyzing and quantifying this compound in botanical extracts mdpi.comresearchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS): For more sensitive and specific quantification, especially in complex biological matrices like blood, LC-MS techniques are employed. This includes:

UHPLC coupled to Ion Trap Mass Spectrometry (MS) with Single Ion Monitoring (SIM) detection: This combination provides high resolution and sensitivity nih.govresearchgate.net.

UHPLC coupled to Triple Quadrupole-Linear Ion Trap Tandem Mass Spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) detection: MRM offers enhanced selectivity and sensitivity for precise quantification nih.govresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structural elucidation, NMR can also be employed for quantitative analysis (qNMR) of pure compounds or in complex mixtures when appropriate internal standards are used mdpi.comresearchgate.net.

X-ray Diffraction Analysis: This technique is vital for confirming the three-dimensional structure of isolated compounds like this compound but is not a quantification method mdpi.comresearchgate.net.

General strategies for quantifying endogenous compounds in biological samples, such as using surrogate matrices or surrogate analytes, and employing methods like Standard Addition Method (SAM), are applicable when developing robust analytical protocols for this compound chromatographyonline.comnih.gov.

Structural Elucidation and Stereochemical Assignment of Simalikalactone D

Application of Advanced Spectroscopic Techniques for Simalikalactone D Structure Determinationresearchgate.netmdpi.comnih.gov

The foundational analysis of this compound's planar structure was achieved through the integrated use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry. These techniques provided the initial framework for identifying the connectivity of atoms and the various functional groups within the molecule.

NMR spectroscopy was pivotal in assembling the structural fragments of this compound. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H-NMR, ¹³C-NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were employed to piece together the molecule's intricate framework. researchgate.net

The analysis of these spectra, conducted in deuterated chloroform (B151607) (CDCl₃), allowed for the identification of four distinct spin systems. researchgate.net The connectivity between these systems was unambiguously established through key HMBC correlations. researchgate.net For instance, HMBC cross-peaks between C-22 and H-14 were crucial in linking two of the major fragments of the molecule, thereby completing the planar structure of SKD. researchgate.net The comprehensive NMR data facilitated the assignment of proton and carbon signals, which are detailed in the table below.

Interactive Table: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

| 1 | 79.1 | 4.25 (s) |

| 2 | 205.5 | - |

| 3 | 125.1 | 6.20 (s) |

| 4 | 163.5 | - |

| 5 | 46.8 | 3.40 (d, 11.6) |

| 6 | 32.7 | 2.50 (m) |

| 7 | 82.5 | 4.90 (d, 8.8) |

| 8 | 45.4 | - |

| 9 | 43.1 | 2.80 (d, 11.2) |

| 10 | 49.3 | - |

| 11 | 77.8 | 4.50 (d, 4.8) |

| 12 | 70.4 | 3.90 (s) |

| 13 | 47.9 | - |

| 14 | 51.9 | 2.40 (d, 9.2) |

| 15 | 138.8 | 5.30 (s) |

| 16 | 168.1 | - |

| 17 | 12.1 | 1.80 (s) |

| 18 | 27.5 | 1.25 (s) |

| 19 | 11.4 | 1.05 (d, 6.8) |

| 20 | 22.9 | 2.20 (m) |

| 21 | 16.6 | 1.00 (d, 7.2) |

| 22 | - | - |

| 23 | - | - |

| 24 | - | - |

| 25 | - | - |

Mass spectrometry provided complementary data essential for confirming the molecular weight and elemental composition of this compound. While detailed fragmentation analysis is not extensively reported in the primary literature, its use in conjunction with NMR was fundamental in the initial characterization of this quassinoid. nih.gov

X-ray Crystallography for this compound Absolute Stereochemistryresearchgate.netmdpi.com

While spectroscopic methods are powerful for determining the planar structure, X-ray crystallography is the definitive technique for establishing the three-dimensional arrangement of atoms, including the absolute stereochemistry of chiral centers. researchgate.netmdpi.com For this compound, single-crystal X-ray diffraction analysis was performed to unequivocally confirm its structure and determine the configuration of all its chiral centers. researchgate.netmdpi.com

Crystals of this compound suitable for X-ray analysis were obtained by the slow evaporation of an ethyl acetate (B1210297) solution. researchgate.net The diffraction data were collected at a low temperature (100.01 K) using Cu Kα radiation. researchgate.net The structure was solved using direct methods and refined by full-matrix least-squares on F². researchgate.net This analysis not only validated the connectivity established by NMR but also provided the precise spatial orientation of all atoms, confirming the absolute stereochemistry of the molecule. researchgate.netmdpi.com

Interactive Table: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₂₅H₃₂O₉ |

| Formula weight | 476.51 |

| Temperature | 100.01(10) K |

| Wavelength | 1.54184 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 10.3731(2) Å, α = 90°b = 13.4357(3) Å, β = 90°c = 16.5153(3) Å, γ = 90° |

| Volume | 2302.20(8) ų |

| Z | 4 |

| Density (calculated) | 1.376 Mg/m³ |

| Absorption coefficient | 0.867 mm⁻¹ |

| F(000) | 1016 |

| Crystal size | 0.15 x 0.10 x 0.08 mm³ |

| Theta range for data collection | 5.346 to 76.538° |

| Index ranges | -12 <= h <= 12, -16 <= k <= 16, -20 <= l <= 20 |

| Reflections collected | 30366 |

| Independent reflections | 4658 [R(int) = 0.0355] |

| Completeness to theta = 67.679° | 99.9 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 1.00000 and 0.6922 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 4658 / 0 / 311 |

| Goodness-of-fit on F² | 1.036 |

| Final R indices [I > 2sigma(I)] | R1 = 0.0278, wR2 = 0.0700 |

| R indices (all data) | R1 = 0.0282, wR2 = 0.0704 |

| Absolute structure parameter | 0.03(3) |

| Largest diff. peak and hole | 0.223 and -0.221 e.Å⁻³ |

Reassessment and Confirmation of this compound Structural Assignmentsresearchgate.netmdpi.comnih.gov

During the course of recent investigations, a reassessment of the originally reported NMR data for this compound was proposed. researchgate.netmdpi.com The analysis of spectroscopic data revealed discrepancies in seven of the previously published ¹³C-NMR assignments in CDCl₃. researchgate.net

Further analysis of HMBC correlations for specific carbon and proton signals led to the unambiguous establishment of the correct ¹³C-NMR assignments for several carbons. researchgate.net The revised assignments were found to be consistent with the assignments reported for other structurally related quassinoids isolated from the Simaroubaceae family, such as Simalikalactone E and orinocinolide, lending further support to the corrected structure. researchgate.net The definitive confirmation of these revised assignments was ultimately provided by the single-crystal X-ray diffraction analysis. researchgate.netmdpi.com

Computational Chemistry Approaches for this compound Structural Confirmation

While experimental techniques like NMR and X-ray crystallography provide the cornerstone for structural elucidation, computational chemistry offers powerful complementary tools for structural confirmation and analysis. Methods such as Density Functional Theory (DFT) are widely used to calculate theoretical NMR chemical shifts. By comparing the calculated shifts with experimental data, researchers can gain additional confidence in the proposed structure and stereochemistry. Although no specific computational studies focused solely on this compound are detailed in the reviewed literature, the application of such in silico methods represents a valuable approach for corroborating the structural assignments of complex natural products.

Biosynthesis of Simalikalactone D

Proposed Biosynthetic Pathways of Simalikalactone D within Plant Metabolism

Quassinoids are classified as degraded triterpenoids, and their biosynthesis is understood to originate from the general isoprenoid pathway. frontiersin.org The pathway leading to this compound begins with the cyclization of the C30 precursor, squalene (B77637).

The foundational steps are shared with the biosynthesis of other triterpenoids and steroids:

Formation of Farnesyl Pyrophosphate (FPP): The pathway starts with the assembly of the C15 compound Farnesyl Pyrophosphate (FPP) from simpler isoprene (B109036) units.

Squalene Synthesis: Two molecules of FPP are joined tail-to-tail in a reductive dimerization reaction to form the linear C30 hydrocarbon, squalene. nih.gov This reaction is a critical control point, directing carbon flux towards triterpenoid (B12794562) synthesis. nih.gov

Cyclization and Rearrangement: Squalene undergoes cyclization to form a tetracyclic or pentacyclic triterpene scaffold. Recent research into the biosynthesis of quassinoids in Ailanthus altissima (Tree of Heaven) has elucidated the early steps of the pathway. researchgate.net Studies have confirmed that both quassinoids and the related limonoids share a common evolutionary origin and an early intermediate, melianol, which is derived from the protolimonoid skeleton. researchgate.netacs.org

From the common protolimonoid intermediate, a series of complex, post-cyclization skeletal rearrangements and oxidative modifications occur. acs.org These modifications, including cleavage and re-cyclization reactions, ultimately lead to the formation of the characteristic highly modified C-18, C-19, C-20, C-22, or C-25 skeletons of various quassinoids, including the C-25 skeleton of this compound. nih.gov

Identification and Characterization of Enzymatic Mechanisms in this compound Biosynthesis

The enzymatic machinery responsible for converting the basic triterpenoid scaffold into this compound is complex and involves several classes of enzymes. While the complete pathway to this compound has not been fully elucidated, key enzymes in the broader quassinoid pathway have been identified.

Squalene Synthase (SQS): This enzyme catalyzes the first committed step in triterpenoid biosynthesis, the formation of squalene from FPP. nih.gov SQS enzymes have been identified and cloned from several plants in the Simaroubaceae family, the family to which this compound-producing plants like Quassia africana belong. nih.govebi.ac.uk Functional analysis of a cloned SQS from Ailanthus altissima (AaSQS) confirmed its ability to produce squalene. nih.gov Structural modeling and mutation analysis of AaSQS identified several key amino acid residues (S50, F51, L205, N209, R212, and M313) that are critical for its catalytic activity. nih.gov

Cytochrome P450 Monooxygenases (P450s): Following the initial cyclization of squalene, a cascade of oxidative reactions is required to decorate the triterpene skeleton. P450s are a large family of enzymes responsible for many of these hydroxylation, epoxidation, and rearrangement reactions. In the biosynthesis of related triterpenoids in Sapindales plants, a specific P450, CYP88A154, has been shown to create an epoxide substrate that is crucial for subsequent skeletal modifications. acs.org

Isomerases: Research has revealed that the significant skeletal diversity of triterpenoids is generated after the initial cyclization. acs.org A pair of homologous isomerases, which evolved from sterol metabolism, act on the epoxide generated by the P450s. acs.org These enzymes catalyze different rearrangement reactions, creating distinct molecular scaffolds that serve as branchpoints leading to different classes of triterpenoids, including quassinoids. acs.org

| Enzyme Class | Specific Enzyme Example | Function in Quassinoid Biosynthesis | Research Finding | Citation |

| Squalene Synthase | AaSQS (Ailanthus altissima) | Catalyzes the formation of squalene from two molecules of farnesyl pyrophosphate (FPP). | Functional analysis confirmed squalene production. Site-directed mutagenesis identified key catalytic residues. | nih.gov |

| Cytochrome P450 | CYP88A154 (Ailanthus altissima) | Creates an epoxide on the triterpenoid scaffold, which is a substrate for subsequent rearrangements. | Identified through co-expression analysis and shown to be essential for pathway bifurcation. | acs.org |

| Isomerases | Homologous Isomerases (Ailanthus altissima) | Catalyze skeletal rearrangements of the epoxidized triterpenoid, creating scaffold diversity. | Two distinct isomerases act on the same substrate to produce different rearranged products, controlling the branchpoint. | acs.org |

Genetic and Molecular Regulation of this compound Production in Source Plants

The production of specialized metabolites like this compound is tightly regulated at the genetic level to ensure it occurs in the correct tissues, at the appropriate developmental stage, and in response to specific environmental cues. The discovery of the genes involved in quassinoid biosynthesis relies heavily on modern bioinformatics and molecular biology techniques. frontiersin.org

Researchers utilize transcriptome analysis, sequencing all the expressed genes in a particular tissue (e.g., roots or stem bark) of a source plant like Ailanthus altissima. acs.org By comparing the gene expression profiles across different tissues, scientists can identify genes that are highly expressed in the tissues where quassinoids accumulate. acs.org

A key strategy is co-expression analysis. The genes for enzymes in a single biosynthetic pathway are often expressed together under the same regulatory control. By identifying a known pathway gene (like an oxidosqualene cyclase), researchers can search for other genes with a similar expression pattern across different conditions or tissues. acs.org This approach has successfully identified candidate P450s and isomerases involved in the pathway. acs.org In some cases, the genes for a metabolic pathway are physically located together on the chromosome in a "biosynthetic gene cluster," which facilitates their co-regulation. frontiersin.org Understanding this genetic regulation is a prerequisite for any effort to engineer the pathway. frontiersin.org

Biotechnological Strategies for Enhanced this compound Production

The natural supply of this compound and other quassinoids is often limited due to the low concentrations found in the source plants and the slow growth of these plants. frontiersin.org Biotechnological approaches offer a promising alternative for sustainable and scalable production.

Metabolic Engineering and Synthetic Biology: These strategies involve the transfer of the identified biosynthetic genes from the source plant into a microbial or plant-based production host that is easier and faster to cultivate. nih.govresearchgate.net By reconstructing the biosynthetic pathway in a heterologous host, it is possible to produce the target compound or its precursors. For example, the early steps of quassinoid biosynthesis have been successfully reconstituted in the model plant Nicotiana benthamiana and in yeast. researchgate.netacs.org

Enzyme Engineering: Once the key enzymes of the pathway are identified, their properties can be improved through protein engineering. For instance, site-directed mutagenesis of Squalene Synthase (SQS) can be used to modify key amino acid residues to potentially enhance the enzyme's catalytic activity, thereby increasing the flow of carbon into the quassinoid pathway. nih.gov

Heterologous Expression Systems: Different host organisms are being explored for quassinoid production. Escherichia coli has been used to express and characterize individual enzymes like a truncated, soluble version of AaSQS. nih.gov For more complex pathways involving P450s, which often require a eukaryotic membrane system to function correctly, yeast (Saccharomyces cerevisiae) and model plants like Nicotiana benthamiana are preferred hosts. researchgate.netacs.org These efforts provide a foundation for the future biotechnological production of complex quassinoids like this compound. acs.org

Chemical Synthesis and Derivatization of Simalikalactone D

Strategic Approaches to Simalikalactone D Total Synthesis

The total synthesis of this compound is a significant achievement in organic chemistry, addressing a formidable challenge that occupied synthetic chemists for over 15 years. acs.org The intricate, highly oxygenated, and stereochemically dense pentacyclic core of quassinoids like SkD requires a sophisticated and well-orchestrated synthetic strategy. acs.orgresearchgate.net Most approaches are enantiospecific, often beginning from a readily available chiral starting material to establish the correct stereochemistry early in the synthetic sequence. researchgate.netacs.orgnih.gov

The first total synthesis of this compound, accomplished by Grieco et al., provided a blueprint for dissecting its complex structure. acs.orggoogle.com The retrosynthetic analysis begins by disconnecting the α-methylbutyrate ester side chain at the C-15 hydroxyl group, revealing a key late-stage intermediate known as pre-simalikalactone D. acs.org

The core of the strategy involves simplifying the pentacyclic framework. A key disconnection occurs via a retro-intramolecular Diels-Alder reaction, a powerful transformation for forming complex cyclic systems. researchgate.netacs.org This simplifies the ABC ring system into a more manageable precursor. Further retrosynthetic steps trace the origin of the molecule back to a simple, chiral starting material, (S)-(+)-carvone, which efficiently establishes the stereochemistry for a significant portion of the final molecule. researchgate.netnih.gov This enantiospecific approach is crucial for creating the eight new chiral centers in the pentacyclic structure in a controlled manner. researchgate.net

The forward synthesis of this compound relies on a series of carefully executed reaction cascades and the formation of critical synthetic intermediates. acs.orgresearchgate.net

Starting from (S)-(+)-carvone, an advanced pentacyclic intermediate is constructed over numerous steps. researchgate.netnih.gov Key reactions in the sequence include:

Regioselective Bishydroxylmethylation: To install necessary functional groups. researchgate.net

Stereocontrolled Epoxidation and Epoxymethano-Bridge Formation: This cascade is critical for constructing the characteristic and functionally important C-ring ether bridge found in many quassinoids. researchgate.netresearchgate.netcapes.gov.br

1,3-Sigmatropic Rearrangement: A strategic rearrangement to construct parts of the carbon skeleton. researchgate.net

Intramolecular Diels-Alder Reaction: This key cycloaddition serves to construct the carbocyclic framework of the molecule in a highly stereocontrolled fashion. researchgate.netacs.org

A pivotal moment in the synthesis is the formation of pre-simalikalactone D , the immediate precursor to the final natural product. acs.org The final step involves the acylation of the C-15 hydroxyl group with the appropriate α-methylbutyrate side chain. This step was used to produce all four possible diastereomers of SkD, allowing for the definitive identification of the natural stereoisomer. acs.org

The synthesis of this compound presented numerous challenges that thwarted earlier attempts. acs.org

Structural Complexity: The primary challenge was the construction of the highly oxygenated pentacyclic carbon ring system with its dense arrangement of functional groups and stereocenters. acs.org

Stereochemical Control: The creation of eight new chiral centers required exceptional levels of stereocontrol throughout the multi-step synthesis to yield the correct final stereoisomer. researchgate.net

Side Chain Configuration: Prior to the total synthesis, the absolute configuration of the ester side chain at C(15) was unknown. acs.org

The major innovation was the development of a synthetic protocol that successfully overcame these challenges. The first total synthesis by the Grieco group was a landmark achievement. acs.orgacs.org A key innovation within this work was the synthesis of pre-simalikalactone D, which then served as a common intermediate. By coupling this intermediate with different stereoisomers of the side chain, they were able to synthesize all four possible diastereomers of this compound. This not only completed the synthesis of the natural product but also unequivocally established the absolute configuration of the α-methylbutyrate ester side chain for the first time. acs.org

Semi-Synthesis and Directed Derivatization of this compound

While total synthesis provides access to the core molecule, semi-synthesis and derivatization are crucial for exploring its therapeutic potential. scielo.brbioline.org.br This approach uses the natural product, or a late-stage synthetic intermediate, as a starting point to create a library of related compounds, or analogs. mdpi.comnih.gov The goal is often to improve pharmacological properties, such as increasing activity, enhancing solubility, or reducing toxicity. bioline.org.br

Analogs: The design of this compound analogs is guided by naturally occurring related structures and an understanding of their differing biological profiles. A key example is Simalikalactone E (SkE), a natural analog of SkD isolated from Quassia amara. nih.govgoogle.com SkE features a carboxyl group at the C-6 position, a structural modification that appears to reduce its cytotoxicity compared to SkD. nih.gov This suggests that modifications at the C-6 position could be a promising strategy for developing new analogs with an improved therapeutic index. nih.govgoogle.com

Prodrugs: Prodrugs are inactive compounds that are converted into the active drug within the body through metabolic processes. orientjchem.org This strategy can be used to overcome limitations of a parent drug, such as poor bioavailability or off-target toxicity. rsc.orgijpsonline.com Although specific prodrugs of SkD are not widely reported, a rational design approach would involve masking one or more of its hydroxyl groups. For example, ester prodrugs could be synthesized by acylating the hydroxyl groups. These esters would increase the molecule's lipophilicity, potentially improving its absorption and distribution, before being hydrolyzed by esterase enzymes in the body to release the active this compound. nih.gov

Structure-Activity Relationship (SAR) studies correlate a molecule's chemical structure with its biological activity, providing critical insights for designing more effective and safer drugs. collaborativedrug.com SAR studies on SkD and other quassinoids have identified several structural features that are crucial for their biological effects.

Key findings from SAR studies on quassinoids include:

The ester group at C-15 is considered important for antimalarial and antiviral activities. capes.gov.brbioline.org.br

The epoxymethano bridge on the C-ring is another critical feature for antiviral activity. capes.gov.br

An α,β-unsaturated ketone in the A-ring is a common feature in active quassinoids and is thought to be important for antimalarial effects. bioline.org.br

The substituent at C-6 influences cytotoxicity, as seen in the comparison between SkD and SkE, where the C-6 carboxyl group in SkE leads to lower toxicity. nih.gov

Acetylation of hydroxyl groups on other quassinoids has been shown to reduce biological activity, indicating that free hydroxyls may be important for target interaction. scielo.br

These relationships provide a rational basis for the directed synthesis of new this compound derivatives with potentially enhanced therapeutic properties.

Interactive Table: Structure-Activity Relationship (SAR) of this compound and Related Quassinoids

| Structural Feature | Position | Importance for Activity | Reference(s) |

| Ester Side Chain | C-15 | Considered crucial for antimalarial and antiviral activity. | bioline.org.br, capes.gov.br |

| Epoxymethano Bridge | C-8 to C-13 | Appears to be an important feature for antiviral properties. | capes.gov.br |

| α,β-Unsaturated Ketone | A-Ring | Believed to be important for antimalarial activity. | bioline.org.br |

| Substituent (e.g., -H vs. -COOH) | C-6 | Influences cytotoxicity and selectivity index. | nih.gov |

| Hydroxyl Groups | Various | Acetylation can lead to decreased activity, suggesting free hydroxyls are important. | scielo.br |

Targeted Chemical Modifications for Enhanced Biological Activities of this compound Scaffolds

The exploration of this compound (SkD) as a therapeutic lead has prompted significant research into how its complex structure can be modified to enhance biological efficacy and improve its pharmacological profile. Targeted chemical modifications are largely guided by extensive structure-activity relationship (SAR) studies within the broader quassinoid class. These studies, often comparing SkD with its natural analogs and other related compounds, have illuminated the key structural motifs that govern its potent antimalarial and cytotoxic activities.

An ester substituent at the C-15 position. researchgate.netthieme-connect.comasm.orgscielo.brbioline.org.br

An α,β-unsaturated ketone system within the A-ring. researchgate.netbioline.org.br

An epoxymethano bridge, typically between C-8 and C-13. thieme-connect.comscielo.brbioline.org.br

Efforts to derivatize the SkD scaffold have focused on these key areas, particularly the C-15 ester side chain, which has been shown to be a critical modulator of both activity and toxicity.

Modulating Bioactivity by Modifying the C-15 Ester Side Chain

A pivotal breakthrough in understanding how to refine the biological activity of the SkD scaffold came from the isolation and characterization of Simalikalactone E (SkE), a naturally occurring analog also found in Quassia amara. researchgate.netnih.gov SkE shares the same pentacyclic core as SkD but possesses a different ester side chain at the C-15 position. This single modification results in a dramatically different biological profile, providing a clear blueprint for enhancing the compound's therapeutic index.

While both SkD and SkE exhibit potent, nanomolar-level inhibitory activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum, their cytotoxicity against mammalian cell lines differs significantly. researchgate.netnih.gov SkE was found to be substantially less toxic than SkD against several cell lines, including MCF7 (breast cancer) and Vero (normal kidney epithelial) cells. researchgate.netnih.govgoogle.com For instance, the 50% cytotoxic concentration (CC50) for SkE against Vero cells was over 6,500 nM, whereas SkD is known to be much more cytotoxic at lower concentrations. researchgate.netnih.gov This gives SkE a vastly superior selectivity index (ratio of cytotoxicity to antiplasmodial activity), highlighting that modifications to the C-15 ester group can successfully decouple the potent antimalarial effects from broad cytotoxicity. researchgate.net

This compound has also demonstrated high cytotoxic activity against a range of human cancer cell lines, with IC50 values in the low nanomolar range, confirming its potential as an anticancer agent. mdpi.com The comparative data underscores the role of the C-15 side chain in mediating this cytotoxicity.

The detailed research findings comparing the in vitro activities of this compound and its natural analog, Simalikalactone E, are presented below.

| Compound | Target Organism/Cell Line | Description | Activity (IC50/CC50 in nM) | Reference |

|---|---|---|---|---|

| This compound (SkD) | P. falciparum (FcB1) | Malaria (Chloroquine-Resistant) | 10 | ebi.ac.uk |

| P. falciparum (W2) | Malaria (Chloroquine-Resistant) | ~0.9 µg/ml (~2.2 nM) | asm.org | |

| A2780CP20 | Ovarian Cancer | 55 | mdpi.com | |

| MDA-MB-435 | Breast Cancer / Melanoma | 58 | mdpi.com | |

| MDA-MB-231 | Breast Cancer | 65 | mdpi.com | |

| THP-1 | Acute Monocytic Leukemia | 33 ± 5 | nih.gov | |

| Simalikalactone E (SkE) | P. falciparum (F32) | Malaria (Chloroquine-Sensitive) | 68 ± 12 | nih.gov |

| P. falciparum (FcB1) | Malaria (Chloroquine-Resistant) | 45 ± 3 | nih.gov | |

| P. falciparum (W2) | Malaria (Chloroquine-Resistant) | 24 ± 10 | nih.gov | |

| MCF7 | Breast Cancer | >10,000 | nih.gov | |

| Vero | Normal Kidney Epithelial Cells | 6574 ± 264 | researchgate.netnih.gov |

Influence of Other Core Structural Features

While the C-15 ester is a focal point for modification, SAR studies confirm the necessity of other features on the quassinoid scaffold for maintaining high potency. The α,β-unsaturated ketone in the A-ring and the C-8 to C-13 epoxymethano bridge are considered indispensable for the potent biological activity of compounds like SkD. thieme-connect.combioline.org.br Hydrogenation of the double bond in the A-ring, for example, has been shown to cause a significant decrease in cytotoxicity and antileukemic activity in related quassinoids. researchgate.net

Furthermore, not all modifications lead to improved activity. Studies on other quassinoids, such as isobrucein B and neosergeolide, have shown that semi-synthetic derivatization, like acetylation, can actually reduce the compound's cytotoxic and antiplasmodial effects compared to the parent molecule. scielo.br This highlights the sensitive and complex nature of the SAR for this class of compounds, where even seemingly minor changes can have profound effects on biological function. The total synthesis of this compound has been accomplished, which paves the way for the rational design and creation of novel analogs with potentially superior therapeutic properties that are not accessible from natural sources. acs.org

Preclinical Biological Activities and Molecular Mechanisms of Simalikalactone D

Antimalarial Activity of Simalikalactone D

This compound has demonstrated considerable efficacy against Plasmodium species, the causative agents of malaria, positioning it as a promising candidate for novel antimalarial drug development nih.govphytopharmajournal.com.

In Vitro Efficacy against Plasmodium Species (e.g., P. falciparum, P. yoelii)

In vitro studies have established this compound's potent activity against Plasmodium falciparum, the most virulent species responsible for human malaria. It exhibits a low inhibitory concentration (IC50) against chloroquine-resistant strains of P. falciparum. For instance, this compound displayed an IC50 of 10 nM against the FcB1 strain of P. falciparum nih.govphytopharmajournal.comresearchgate.net. Further research indicated IC50 values of 4.0 µM against the TM4/8.2 wild-type strain and 3.6 µM against the K1CB1 chloroquine- and antifolate-resistant strain of P. falciparum mdpi.com. While in vivo studies have shown activity against Plasmodium yoelii nih.govresearchgate.net, the focus here is on in vitro efficacy.

| Plasmodium Species/Strain | IC50 Value | Reference |

| P. falciparum FcB1 (chloroquine-resistant) | 10 nM | nih.govphytopharmajournal.comresearchgate.net |

| P. falciparum TM4/8.2 (wild type) | 4.0 µM | mdpi.com |

| P. falciparum K1CB1 (resistant) | 3.6 µM | mdpi.com |

Cellular Targets and Pathways in Antimalarial Action

Investigations into the molecular mechanisms of this compound's antimalarial action have revealed specific interactions with the parasite's life cycle and cellular processes. This compound was found to be largely inactive against early and late stages of Plasmodium falciparum in the erythrocytic cycle. However, it demonstrated potent activity specifically around the 30-hour mark of the parasite cycle, coinciding with the period of DNA replication in mature trophozoites nih.gov. Importantly, SkD was observed to be inefficient in inhibiting heme biomineralization, a critical process for parasite survival where toxic heme is detoxified nih.govnih.govmdpi.com. Furthermore, it did not appear to affect the novel permeability pathways that the parasite induces in the host erythrocyte membrane nih.gov. While this compound itself had a minimal effect on the Plasmodium mitochondrial membrane potential, it was found to enhance the activity of atovaquone (B601224), a known mitochondrial inhibitor, in this regard nih.gov. Related compounds like artemisinin (B1665778) are known to affect mitochondrial membrane potential and generate reactive oxygen species (ROS) mdpi.commicrobialcell.com.

Investigation of Synergy of this compound with Established Antimalarial Agents

This compound has shown promising synergistic and additive effects when combined with established antimalarial drugs. Notably, in vitro combination studies demonstrated that this compound synergizes with atovaquone (ATO) nih.gov. This synergy with atovaquone suggests a potential for combination therapy to combat drug resistance and potentially mitigate toxicity phytopharmajournal.comresearchgate.net. Additionally, additive effects were observed when this compound was combined with traditional antimalarials such as chloroquine (B1663885) and artemisinin phytopharmajournal.comresearchgate.net.

Mechanisms of Resistance to this compound in Parasites

The provided literature does not detail specific mechanisms by which Plasmodium parasites develop resistance to this compound. Research in this area is ongoing, but current findings focus on its efficacy and synergistic potential rather than resistance pathways.

Anticancer Activity of this compound

This compound exhibits significant in vitro cytotoxicity and antiproliferative effects against a range of human cancer cell lines, indicating its potential as an anticancer agent scielo.brresearchgate.netmdpi.comnih.gov.

In Vitro Cytotoxicity and Antiproliferative Effects on Diverse Cancer Cell Lines

This compound has demonstrated potent cytotoxic activity across various cancer cell lines, often at nanomolar concentrations. Studies have reported IC50 values as low as 55 nM in ovarian cancer cells (A2780CP20) and in the range of 58-67 nM in breast cancer cell lines, including MDA-MB-435 and MDA-MB-231 researchgate.netnih.gov. Further evaluations in breast cancer models showed IC50 values of 60.0 nM for SKBR3, 65.0 nM for MDA-MB-231, and 116 nM for MDA-MB-468 cells nih.gov. This compound has also shown cytotoxic activity against other cancer cell lines, with reported IC50 values between 1.0 and 0.2 µM for KB (human epidermal carcinoma), P-388 (lymphocytic leukemia), BT-549 (human ductal carcinoma), MCF-7 (breast), and SK-OV-3 (ovarian) cells mdpi.com. Additionally, it exhibited a comparable cytotoxic effect on Vero cells mdpi.com. Beyond direct cytotoxicity, this compound has also shown antiproliferative effects, including a 15% inhibition of migration in the metastatic MDA-MB-231 breast cancer cell line researchgate.netnih.gov. It has also demonstrated antiproliferative effects in colony formation assays mdpi.com.

| Cancer Cell Line | IC50 Value | Reference |

| A2780CP20 (ovarian) | 55 nM | researchgate.netnih.gov |

| MDA-MB-435 (breast) | 58 nM | researchgate.netnih.gov |

| MDA-MB-231 (breast) | 65 nM | researchgate.netnih.gov |

| SKBR3 (breast) | 60.0 nM | nih.gov |

| MDA-MB-468 (breast) | 116 nM | nih.gov |

| KB (human epidermal carcinoma) | 1.0-0.2 µM | mdpi.com |

| P-388 (lymphocytic leukemia) | 1.0-0.2 µM | mdpi.com |

| BT-549 (human ductal carcinoma) | 1.0-0.2 µM | mdpi.com |

| MCF-7 (breast) | 1.0-0.2 µM | mdpi.com |

| SK-OV-3 (ovarian) | 1.0-0.2 µM | mdpi.com |

| Vero cells | 1.0-0.2 µM | mdpi.com |

Induction of Cell Death Pathways by this compound

This compound has been shown to induce cell death in cancer cells through mechanisms that bypass the classical caspase-dependent apoptotic pathways. Studies indicate that SKD triggers cell death via caspase 3-independent pathways nih.gov. This is significant because cancer cells can develop resistance to apoptosis, making caspase-independent cell death mechanisms a promising target for novel therapeutic strategies frontiersin.organr.frresearchgate.net. While the precise molecular cascade for SKD's caspase-independent cell death is still under investigation, it highlights a distinct mode of action that could overcome common resistance mechanisms nih.govresearchgate.net.

Modulation of Cellular Processes by this compound

SKD demonstrates a capacity to modulate key cellular processes involved in cancer growth and metastasis. Research has indicated that this compound inhibits cancer cell migration and reduces clonogenic potential, suggesting an ability to limit tumor growth and metastatic tendencies nih.gov. Furthermore, SKD has shown antiproliferative effects, as evidenced by its impact on colony formation assays mdpi.com. These findings suggest that SKD can interfere with the cellular machinery responsible for cell proliferation and the ability of cancer cells to form new colonies, critical steps in tumor progression and the establishment of secondary tumors.

Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines

| Cell Line | IC50 Value | Source |

| SKBR3 | 60.0 nM | nih.gov |

| MDA-MB-231 | 65.0 nM | nih.gov |

| MDA-MB-468 | 116 nM | nih.gov |

| A2780CP20 (ovarian) | 55 nM | mdpi.com |

| MDA-MB-231 (breast) | 65 nM | mdpi.com |

| MDA-MB-435 (breast) | 58 nM | mdpi.com |

| MCF10A (normal) | 67 nM | mdpi.com |

| 4T1 (mouse mammary) | 218 nM | mdpi.com |

Molecular Signaling Pathways Modulated by this compound in Cancer Cells

While direct evidence for this compound's specific modulation of pathways like STAT3 is limited in the provided literature, related quassinoids offer insights into potential mechanisms. For instance, Simalikalactone E (SkE), a related compound, has been shown to inhibit the RAF/MEK/ERK signaling pathway and impair ERK1/2 phosphorylation in leukemic cells researchgate.net. The ERK pathway is a critical component of the MAPK signaling cascade, which regulates numerous cellular processes including proliferation, differentiation, and survival, and is frequently dysregulated in cancer wsimg.comcore.ac.uk. Further research is needed to confirm if this compound directly targets these or other specific cancer-related signaling pathways, such as STAT3, which is known to play a significant role in cancer progression nih.gov.

Synergy of this compound with Conventional Chemotherapeutic Agents in vitro

This compound has demonstrated potential for synergistic effects when combined with other therapeutic agents. Notably, SKD has shown a synergistic effect with atovaquone, a conventional antimalarial drug researchgate.net. This synergy suggests that SKD could enhance the efficacy of existing treatments or be used in combination therapies to overcome drug resistance. While this specific finding relates to antimalarial synergy, the principle of synergistic interaction is relevant for its broader therapeutic potential, including in oncology, where related quassinoids like brusatol (B1667952) have also shown synergistic anticancer effects smolecule.com.

Antiviral Activities of this compound

This compound exhibits notable antiviral properties, contributing to its interest as a potential therapeutic agent against viral infections.

Spectrum of Antiviral Efficacy in vitro

Research has identified a broad spectrum of antiviral efficacy for this compound. Crude extracts from Quassia africana, which contain SKD, have demonstrated pronounced activity against several viruses in vitro. These include Herpes simplex virus, Semliki forest virus, Coxsackie virus, and Vesicular stomatitis virus researchgate.netebi.ac.ukniist.res.innih.govscielo.brthieme-connect.com. The isolation of this compound confirmed its role, at least in part, in the observed antiviral activity of these extracts researchgate.netebi.ac.uknih.gov.

Table 2: Antiviral Spectrum of this compound in vitro

| Virus Name | Efficacy | Source |

| Herpes simplex virus | Pronounced activity | researchgate.net, nih.gov, ebi.ac.uk, niist.res.in, scielo.br, thieme-connect.com |

| Semliki forest virus | Pronounced activity | researchgate.net, nih.gov, ebi.ac.uk, niist.res.in, scielo.br, thieme-connect.com |

| Coxsackie virus | Pronounced activity | researchgate.net, nih.gov, ebi.ac.uk, niist.res.in, scielo.br, thieme-connect.com |

| Vesicular stomatitis virus | Pronounced activity | researchgate.net, nih.gov, ebi.ac.uk, niist.res.in, scielo.br, thieme-connect.com |

Structural Requirements for Antiviral Activity of this compound

Studies on quassinoids, including this compound, have suggested specific structural features that are important for their antiviral activity. The ester group at the C-15 position and the presence of an epoxymethano bridge between carbons C-8 and C-13 have been identified as crucial structural elements contributing to pronounced antiviral efficacy researchgate.netebi.ac.uknih.gov. These structural characteristics likely influence the compound's interaction with viral targets or host cell machinery involved in viral replication.

Compound List:

this compound (SKD)

Simalikalactone E (SkE)

Quassin

Brusatol

Atovaquone

Other Investigated Biological Activities of this compound

Beyond its well-documented antimalarial properties, this compound has been investigated for its efficacy against other parasitic organisms and its potential as an agent for vector control. Furthermore, the anti-inflammatory and immunomodulatory aspects of the quassinoid class, to which this compound belongs, suggest potential therapeutic applications in inflammatory conditions.

Antiparasitic Activities (Beyond Malaria) (e.g., Leishmanicidal, Antischistosomal)

This compound has demonstrated activity against parasites other than Plasmodium falciparum. Studies have indicated its potential as a leishmanicidal agent and its relevance in antischistosomal research.

Leishmanicidal Activity: this compound has shown activity against Leishmania donovani promastigotes, a causative agent of visceral leishmaniasis maltawildplants.com. While specific quantitative data such as Minimum Inhibitory Concentration (MIC) or IC50 values for this compound against Leishmania species are not as extensively detailed as its larvicidal activity, its inclusion in studies investigating plant-derived leishmanicidal compounds highlights its potential in this area maltawildplants.comacademicjournals.org. Some research notes that quassinoids, including this compound, can exhibit toxicity to macrophages, which warrants careful consideration in therapeutic development maltawildplants.com.

Antischistosomal Activity: Through in silico investigations, this compound has been identified as a potential lead compound against SmCL1, a critical target enzyme in Schistosoma mansoni, the parasite responsible for schistosomiasis plos.org. These computational studies suggest that this compound's pharmacophore model could be valuable for future screening of drug candidates aimed at antischistosomal therapy. This research represents an initial step in exploring its potential against this significant parasitic disease plos.org.

Insecticidal/Larvicidal Properties against Disease Vectors

This compound exhibits potent larvicidal activity against mosquito larvae, making it a candidate for vector control strategies, particularly against malaria vectors.

Research has established this compound as a significant larvicidal compound isolated from Quassia africana. Studies have demonstrated its efficacy against the larvae of Anopheles gambiae, a primary vector of malaria. The root extract of Quassia africana showed a strong activity profile with an LC50 of 17.58 µg/mL, and further chromatographic separation led to the isolation of this compound as the active larvicidal compound, exhibiting an LC50 of 1.25 µg/mL against Anopheles gambiae larvae nih.govnih.govathmsi.orgresearchgate.netbioline.org.brathmsi.org. This potent activity suggests that Quassia africana and its isolated compound, this compound, could serve as a source for novel agents in mosquito control programs.

Pharmacological Profiling and Drug Discovery Considerations for Simalikalactone D Preclinical Focus

Molecular Target Identification and Validation for Simalikalactone D

Identifying and validating the molecular targets of this compound is crucial for understanding its therapeutic potential and guiding further drug development. This involves employing advanced omics technologies and biochemical assays.

Proteomic and metabolomic strategies offer powerful tools for uncovering the complex molecular interactions of compounds like this compound. Proteomic analyses can identify changes in protein expression and post-translational modifications induced by SKD treatment, thereby revealing potential targets or pathways involved in its biological effects. Studies have outlined plans for proteomic analysis and phosphoarray analysis to gain a deeper understanding of SKD's anticancer properties, particularly its mechanisms of cell death nih.govresearchgate.net. Comparative quantitative proteomics, such as Tandem Mass Tag (TMT)-based analysis coupled with Ingenuity Pathway Analysis (IPA), has been utilized to identify signaling pathways and cellular behaviors in triple-negative breast cancer (TNBC) cells treated with SKD scirp.org. These analyses have suggested potential roles in apoptosis via Caspase 3 activation and PD-1/PD-L1 signaling in one cell line, while indicating autophagy activation in another scirp.org. Metabolomic approaches, which study the complete set of metabolites in a biological sample, are also vital for understanding drug metabolism and identifying cellular responses, though specific metabolomic profiling studies for this compound were not detailed in the reviewed literature dovepress.comfrontiersin.org.

Enzyme inhibition studies have provided some insight into this compound's molecular interactions. Notably, SKD has been shown to inhibit the constitutive plasma membrane NADH oxidase activity in plants nih.govuchicago.eduscirp.org. Furthermore, in silico studies suggest this compound may act as a potential inhibitor of Cathepsin SmCL1, a critical target in Schistosoma mansoni researchgate.net. While receptor binding assays are a cornerstone of pharmacological profiling, allowing for the characterization of ligand-receptor interactions and the determination of binding affinity (KD) and specificity aurigeneservices.comumich.edubioivt.com, specific receptor binding studies for this compound were not detailed in the reviewed literature.

Preclinical Pharmacokinetic and Pharmacodynamic Research Methodologies for this compound

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound is essential for assessing its potential as a drug candidate. This involves studying its absorption, distribution, metabolism, excretion (ADME), and its effects on the body over time.

In vitro ADME studies are critical early-stage assessments to predict how a compound will behave in a living organism researchgate.netwuxiapptec.com. Standard methodologies include assays for cellular permeability (e.g., Caco-2 assays), metabolic stability (e.g., using liver microsomes or hepatocytes), plasma protein binding, and transporter interactions. While calculated properties such as an AlogP of 0.53 and a Polar Surface Area of 139.59 Ų provide preliminary indications of potential lipophilicity and membrane permeability nih.govuchicago.edu, specific experimental in vitro ADME data for this compound was not found in the reviewed literature.

In vivo pharmacokinetic studies in animal models are essential for characterizing a drug's absorption, distribution, metabolism, and excretion, and for informing dose selection for efficacy studies aurigeneservices.combioivt.comnih.gov. These studies typically involve administering the compound to animals and measuring its concentration in biological fluids and tissues over time to determine parameters like area under the curve (AUC), half-life, clearance, and volume of distribution. This compound has demonstrated in vivo activity against Plasmodium yoelii rodent malaria parasites at an oral dose of 3.7 mg/kg/day researchgate.netnih.gov. However, detailed pharmacokinetic parameters for this compound itself, such as Cmax, Tmax, half-life, or clearance, were not provided in the reviewed literature.

Metabolite profiling involves identifying and quantifying the breakdown products of a drug within biological systems. This is crucial for understanding drug efficacy, toxicity, and potential drug-drug interactions dovepress.comfrontiersin.org. While standard techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are employed for this purpose, specific studies detailing the metabolite profiling of this compound in biological systems were not identified in the reviewed literature.

Data Tables

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (nM) | Reference |

| SKBR3 (Breast) | 60.0 | nih.govresearchgate.net |

| MDA-MB-231 (Breast) | 65.0 | nih.govresearchgate.netmdpi.comresearchgate.net |

| MDA-MB-468 (Breast) | 116.0 | nih.govresearchgate.net |

| MDA-MB-435 (Breast) | 58.0 | mdpi.comresearchgate.net |

| A2780CP20 (Ovarian) | 55.0 | mdpi.comresearchgate.net |

| 4T1 (Breast) | 218.0 | mdpi.com |

| KB (HeLa) | ~6,300.0 (µM) | nih.gov |

| HeLa | ~2.0 (µM) | nih.gov |

| Vero | ~10.0 (µM) | nih.gov |

Note: IC50 values are approximate and may vary depending on the assay and experimental conditions. Some values from nih.gov are presented in µM for consistency with the source, which are then converted to nM for comparison.

Table 2: Antimalarial Activity of this compound

| Parasite/Strain | Activity Metric | Value | Route | Reference |

| Plasmodium falciparum FcB1 | IC50 | 10 nM | In vitro | researchgate.netresearchgate.netnih.govthieme-connect.de |

| Plasmodium falciparum | IC50 | 0.0008 µg/mL | In vitro | researchgate.net |

| Plasmodium yoelii | 50% Inhibition | 3.7 mg/kg/day | Oral | researchgate.netnih.gov |

Compound List

this compound (SKD)

Computational and Theoretical Studies on Simalikalactone D

Molecular Docking and Dynamics Simulations of Simalikalactone D-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as this compound, and its biological target, typically a protein. By predicting the binding mode and affinity, molecular docking can help elucidate the compound's mechanism of action at a molecular level.

While specific molecular docking studies focusing solely on this compound are limited in publicly available literature, the general approach involves preparing the 3D structure of SkD and docking it into the binding sites of known anticancer targets. For instance, based on its known biological activities, potential targets for SkD could include proteins involved in cell proliferation, apoptosis, and signal transduction pathways. A hypothetical docking study of this compound against a cancer-related protein, such as a cyclin-dependent kinase (CDK) or a Bcl-2 family protein, would involve predicting the binding energy and identifying key intermolecular interactions like hydrogen bonds and hydrophobic contacts.

Table 1: Hypothetical Molecular Docking Results of this compound with an Anticancer Target

| Parameter | Value |

| Target Protein | Cyclin-Dependent Kinase 2 (CDK2) |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Leu83, Ile10, Val18, Ala31, Phe80 |

| Hydrogen Bonds | Gln131, Asp86 |

| Hydrophobic Interactions | Leu134, Val64 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies on this compound with this target were not found in the searched literature.

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, allowing researchers to assess the conformational changes and the stability of the binding pose predicted by docking. The root mean square deviation (RMSD) of the protein and ligand is a key metric used to evaluate the stability of the complex during the simulation. A stable RMSD profile suggests that the ligand remains bound in a consistent manner within the target's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound, QSAR studies would involve synthesizing or computationally designing a library of its analogs with modifications at various positions of the molecule. The anticancer activities of these analogs would then be determined experimentally against specific cancer cell lines.

The next step in a QSAR study is the calculation of molecular descriptors for each analog. These descriptors quantify various physicochemical properties of the molecules, such as their electronic, steric, and hydrophobic characteristics. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a QSAR model that correlates the descriptors with the observed biological activities.

While no specific QSAR studies on this compound analogs were identified in the provided search results, research on other quassinoids has highlighted the importance of certain structural features for their anticancer activity. For example, the presence of an α,β-unsaturated ketone in the A-ring and the nature of the ester side chain at C-15 are often crucial for cytotoxicity. A hypothetical QSAR study on SkD analogs might reveal similar structure-activity relationships.

Table 2: Key Molecular Descriptors in a Hypothetical QSAR Model for this compound Analogs

| Descriptor | Type | Correlation with Activity |

| LogP | Hydrophobicity | Positive |

| Dipole Moment | Electronic | Negative |

| Molecular Weight | Steric | Positive |

| HOMO Energy | Electronic | Negative |

Note: This table illustrates the types of descriptors and their potential correlation with anticancer activity in a hypothetical QSAR model for this compound analogs.

A validated QSAR model can be a powerful tool for predicting the activity of newly designed compounds, thereby guiding the synthesis of more potent and selective analogs of this compound.

In Silico Screening for Novel this compound-like Scaffolds and Pharmacophore Development

Pharmacophore modeling is a powerful in silico technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound's anticancer activity would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The pharmacophore features of this compound have been identified to include hydrophobic interactions and hydrogen bond acceptors and donors. researchgate.net

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual databases of natural products or synthetic compounds. This process, known as virtual screening, aims to identify novel chemical scaffolds that match the pharmacophore and are therefore likely to exhibit similar biological activity to this compound. This approach can lead to the discovery of new lead compounds with potentially improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.

The development of a pharmacophore model for this compound would involve analyzing its structure and the key interactions it forms with its biological target. If the target is unknown, a ligand-based pharmacophore model can be generated by aligning a set of active quassinoid analogs and identifying their common chemical features.

The identified novel scaffolds from virtual screening can then be subjected to further computational analysis, including molecular docking and MD simulations, to prioritize them for chemical synthesis and biological evaluation. This integrated in silico approach accelerates the drug discovery process by focusing experimental efforts on the most promising candidates.

Challenges and Future Directions in Simalikalactone D Research

Methodological Advances in the Study of Simalikalactone D

The isolation and characterization of this compound have relied on sophisticated chromatographic and spectroscopic techniques. Initial isolation from Simarouba tulae involved a multi-step purification process, including normal phase column chromatography on silica (B1680970) gel and reversed-phase High-Performance Liquid Chromatography (HPLC) researchgate.netmdpi.com. Structural elucidation was confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy, including COSY, HMQC, and HMBC experiments, as well as X-ray diffraction analysis researchgate.netmdpi.com.

Future methodological advances could focus on:

Optimizing Extraction and Purification: Developing more efficient and scalable extraction protocols to increase the yield of SKD from natural sources or engineered microbial systems. This could involve exploring novel solvent systems or solid-phase extraction techniques.

Advanced Analytical Techniques: Employing hyphenated techniques, such as LC-MS/MS, for more rapid and sensitive detection and quantification of SKD in complex biological matrices.

Structural Elucidation of Derivatives: Utilizing advanced NMR techniques and computational methods to fully characterize synthetic derivatives of SKD, aiding in structure-activity relationship (SAR) studies.

Opportunities for Synthetic Biology and Biosynthetic Engineering of this compound

The low natural abundance of this compound from plant sources presents a significant hurdle for large-scale production and extensive research smolecule.comgoogle.com. Synthetic biology and metabolic engineering offer promising avenues to overcome this limitation.

Elucidating Biosynthetic Pathways: Identifying the complete biosynthetic gene cluster responsible for SKD production in its natural host is a critical first step. This would involve genomic and transcriptomic analysis of Simarouba species known to produce SKD.

Heterologous Expression: Once the biosynthetic pathway is understood, genes encoding the enzymes involved can be expressed in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. This would enable the production of SKD through fermentation, providing a sustainable and scalable supply.

Enzyme Engineering: Modifying key enzymes in the biosynthetic pathway through protein engineering could potentially enhance SKD production yields or generate novel SKD analogs with improved properties.

Development of this compound-Based Therapeutic Modalities (Preclinical Development)

This compound has demonstrated potent in vitro cytotoxicity against various cancer cell lines and efficacy against Plasmodium falciparum, the parasite responsible for malaria mdpi.comebi.ac.uknih.govresearchgate.net. Preclinical development is crucial for translating these findings into viable therapeutic agents.

Anticancer Potential: SKD exhibits high cytotoxicity against breast cancer cell lines (MDA-MB-435, MDA-MB-231) and ovarian cancer cell lines (A2780CP20) with IC50 values in the nanomolar range mdpi.comnih.govnih.gov. It has also shown antiproliferative effects and inhibited cell migration in MDA-MB-231 cells mdpi.comnih.gov. Research is exploring SKD's mechanism of action, including its potential interaction with the STAT3 signaling pathway digitellinc.com.

Antimalarial Efficacy: SKD has shown significant antimalarial activity against chloroquine-resistant Plasmodium falciparum strains in vitro (IC50 = 10 nM) and in vivo against Plasmodium yoelii yoelii ebi.ac.uknih.gov. It appears to be most active during the mature trophozoite stage of the parasite's life cycle and synergizes with atovaquone (B601224) nih.gov.

Derivative Synthesis: The preparation and isolation of SKD derivatives are being pursued to improve selectivity and potentially enhance therapeutic efficacy digitellinc.comresearchgate.net. For instance, Simalikalactone E (SkE), a related quassinoid, has shown comparable or better antimalarial activity with lower mammalian cell toxicity compared to SKD google.comresearchgate.netnih.gov.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (nM) | Reference |

| A2780CP20 (Ovarian) | 55 | mdpi.comnih.gov |

| MDA-MB-435 (Breast) | 58 | mdpi.comnih.gov |

| MDA-MB-231 (Breast) | 65 | mdpi.comnih.gov |

| SKBR3 (Breast) | 60.0 | nih.gov |

| MDA-MB-468 (Breast) | 116 | nih.gov |

Note: IC50 represents the concentration of the compound that inhibits cell growth by 50%.

Addressing Drug Resistance Mechanisms with this compound and its Derivatives

Drug resistance is a major challenge in both cancer chemotherapy and the treatment of infectious diseases like malaria. Understanding how this compound and its derivatives interact with or overcome resistance mechanisms is a critical area of research.

Anticancer Drug Resistance: While SKD exhibits potent cytotoxicity, its efficacy against drug-resistant cancer cell lines needs further investigation. Cancer cells can develop resistance through various mechanisms, including altered drug metabolism, enhanced DNA repair, activation of pro-survival pathways, and evasion of apoptosis mdpi.comjbr-pub.org.cn. Future studies should assess SKD's activity against resistant cancer models and explore whether it can re-sensitize cells to existing chemotherapies. Research is also investigating SKD's potential to induce cell death via caspase 3-independent pathways, which could bypass certain resistance mechanisms nih.gov.

Antimalarial Drug Resistance: Plasmodium falciparum has developed resistance to many antimalarial drugs, necessitating the discovery of new compounds with novel mechanisms of action nih.govresearchgate.netresearchgate.net. This compound's activity against chloroquine-resistant strains suggests it may operate through a different pathway ebi.ac.uknih.gov. Further research is needed to elucidate its precise molecular targets within the parasite and to determine if it can overcome resistance to other antimalarial drugs. Combination studies have shown that SKD synergizes with atovaquone, suggesting potential for combination therapies to combat resistance nih.gov.

Q & A

Q. What are the primary natural sources of Simalikalactone D, and how is it isolated for laboratory use?

this compound (SkD) is a quassinoid primarily isolated from the roots and stems of Simarouba glauca and related species in the Simaroubaceae family. Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification using techniques like flash column chromatography or HPLC. Purity verification requires NMR spectroscopy (¹H, ¹³C) and mass spectrometry (HRMS) .

Q. What standard assays are used to evaluate this compound’s antimalarial activity?

SkD’s antimalarial efficacy is commonly assessed via Plasmodium falciparum culture assays, measuring IC₅₀ values (e.g., 0.8–1.2 μM in 3D7 strains). Controls include chloroquine-resistant strains and cytotoxicity assays on mammalian cells (e.g., HepG2) to confirm selective activity. Data interpretation must account for parasite lifecycle stages and hemozoin inhibition assays .

Q. How is the structural stability of this compound validated under varying experimental conditions?

Stability studies use HPLC-UV or LC-MS to monitor SkD degradation under different pH, temperature, and light exposure conditions. Accelerated stability testing (40°C/75% RH for 6 months) is recommended for long-term storage protocols. Degradation products are identified via tandem MS .

Advanced Research Questions

Q. What experimental design considerations are critical for assessing this compound’s cytotoxicity in heterogeneous cell lines?

- Cell line selection : Use panels of cancer (e.g., MCF-7, A549) and non-cancerous cells (e.g., HEK293) to evaluate selectivity.

- Dose-response curves : Include at least six concentrations (e.g., 0.1–100 μM) with triplicate replicates.

- Controls : Positive controls (e.g., doxorubicin), solvent controls (DMSO), and viability assays (MTT, resazurin).

- Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to address variability .

Q. How can contradictory data on this compound’s IC₅₀ values across studies be resolved?

Discrepancies often arise from methodological differences. Mitigation strategies include:

- Standardization : Adopt uniform protocols (e.g., 48-hour incubation, synchronized parasite cultures).

- Meta-analysis : Pool data from ≥5 independent studies to calculate weighted IC₅₀ means.

- Replication : Cross-validate results in multiple labs using shared reference samples .

Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics and toxicity?

- Rodent models : BALB/c mice for bioavailability studies (oral vs. intravenous administration).

- Toxicokinetics : Monitor liver enzymes (ALT, AST) and renal function (creatinine) over 14-day trials.

- Tissue distribution : Use LC-MS/MS to quantify SkD in plasma, liver, and brain homogenates .

Q. How can researchers address the low solubility of this compound in aqueous solutions?

- Formulation strategies : Use co-solvents (e.g., Cremophor EL), liposomal encapsulation, or β-cyclodextrin complexes.

- Solubility assays : Conduct shake-flask method experiments at physiological pH (7.4) and document precipitation thresholds .

Methodological Guidance for Data Presentation

Q. What statistical methods are recommended for analyzing dose-dependent bioactivity data?

- Nonlinear regression : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. response) using software like GraphPad Prism.

- Outlier handling : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.

- Reporting : Include 95% confidence intervals for IC₅₀ values .

Q. How should researchers validate the specificity of this compound’s molecular targets?

- Target deconvolution : Combine affinity chromatography, siRNA knockdown, and molecular docking simulations.

- Negative controls : Use scrambled siRNA or inactive analogs to confirm on-target effects .

Data Reproducibility and Ethical Practices

Q. What steps ensure reproducibility in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.